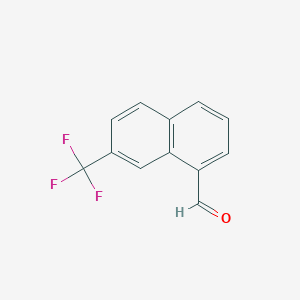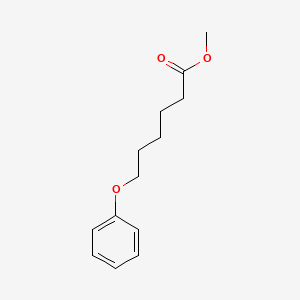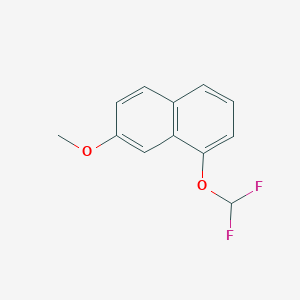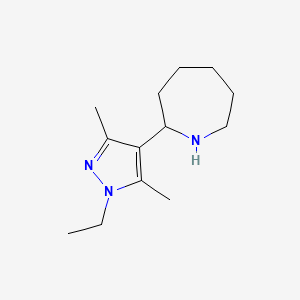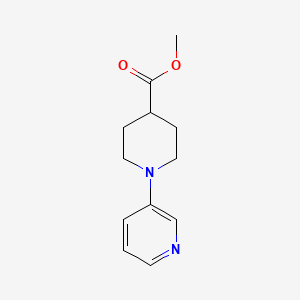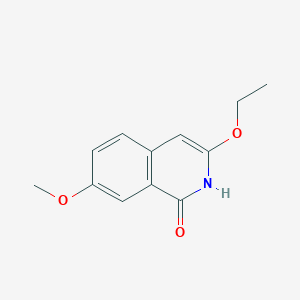
3-Ethoxy-7-methoxyisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethoxy-7-methoxyisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-7-methoxyisoquinolin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxyphenol and 7-methoxyphenylacetic acid.
Cyclization: The key step involves cyclization to form the isoquinoline ring. This can be achieved through various cyclization reactions, such as the Pictet-Spengler reaction.
Functional Group Modification:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
3-Ethoxy-7-methoxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce alkyl or acyl groups.
科学研究应用
3-Ethoxy-7-methoxyisoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Ethoxy-7-methoxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor binding, or modulation of signaling cascades.
相似化合物的比较
Similar Compounds
3-Ethoxyisoquinolin-1(2H)-one: Lacks the methoxy group at the 7-position.
7-Methoxyisoquinolin-1(2H)-one: Lacks the ethoxy group at the 3-position.
Isoquinolin-1(2H)-one: Lacks both the ethoxy and methoxy groups.
Uniqueness
3-Ethoxy-7-methoxyisoquinolin-1(2H)-one is unique due to the presence of both ethoxy and methoxy groups, which may confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
属性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC 名称 |
3-ethoxy-7-methoxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C12H13NO3/c1-3-16-11-6-8-4-5-9(15-2)7-10(8)12(14)13-11/h4-7H,3H2,1-2H3,(H,13,14) |
InChI 键 |
QWGKRHQWUDSDFR-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC2=C(C=C(C=C2)OC)C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



